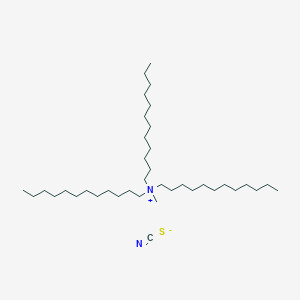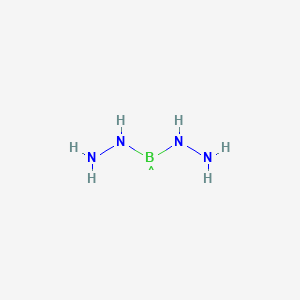
Dihydrazinylboranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrazinylboranyl is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a boron atom bonded to two hydrazinyl groups, making it a versatile reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrazinylboranyl can be synthesized through several methods. One common approach involves the reaction of boron trihalides with hydrazine under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Another method involves the use of boron esters and hydrazine derivatives, which can be carried out in organic solvents such as tetrahydrofuran or diethyl ether.
Industrial Production Methods: On an industrial scale, this compound is produced using high-purity boron trihalides and hydrazine. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Dihydrazinylboranyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: It can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Boron-nitrogen compounds.
Reduction: Boron-hydride complexes.
Substitution: Halogenated boron compounds.
Scientific Research Applications
Dihydrazinylboranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of boron-containing compounds.
Medicine: Research is ongoing into its use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which dihydrazinylboranyl exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form stable complexes with biomolecules, facilitating targeted delivery of therapeutic agents. The hydrazinyl groups enhance the reactivity of the compound, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Hydrazinylborane: Similar in structure but with different reactivity.
Borohydrazide: Contains a boron-hydrazine bond but lacks the same versatility.
Boron Nitride: A boron-nitrogen compound with different applications.
Uniqueness: Dihydrazinylboranyl is unique due to its dual hydrazinyl groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form stable complexes with biomolecules makes it particularly valuable in medicinal chemistry and materials science.
Properties
CAS No. |
25540-56-1 |
|---|---|
Molecular Formula |
BH6N4 |
Molecular Weight |
72.89 g/mol |
InChI |
InChI=1S/BH6N4/c2-4-1-5-3/h4-5H,2-3H2 |
InChI Key |
JEYNWJYOGOMWNC-UHFFFAOYSA-N |
Canonical SMILES |
[B](NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



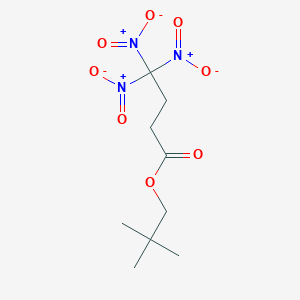
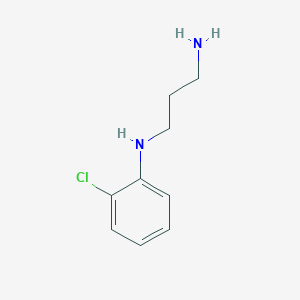
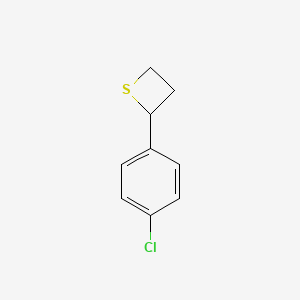
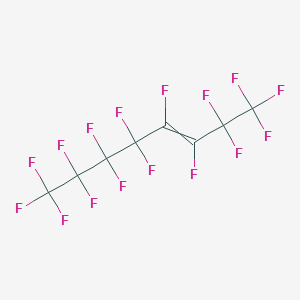
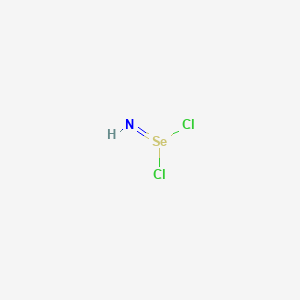
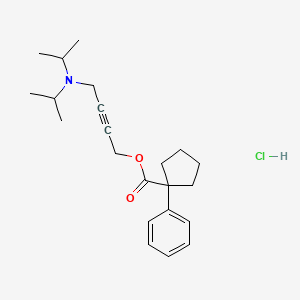
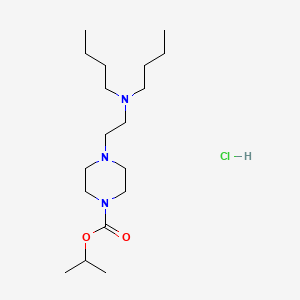
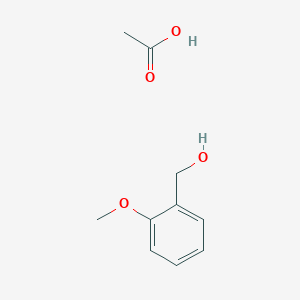
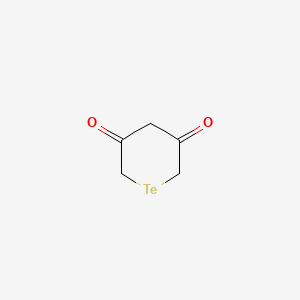
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)


